3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol

Description

The exact mass of the compound 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1-benzylbenzimidazol-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-12-6-11-17-18-15-9-4-5-10-16(15)19(17)13-14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBZBWPMGQXAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386790 | |

| Record name | 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643599 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

121356-81-8 | |

| Record name | 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of the benzimidazole derivative, 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol. Benzimidazoles are a well-established class of heterocyclic compounds recognized for their wide-ranging pharmacological activities.[1][2][3] This document details the synthesis, purification, and characterization of the title compound. Furthermore, it explores its potential biological activities, drawing insights from closely related analogues and the broader class of 1-benzyl-substituted benzimidazoles. This guide is intended to serve as a foundational resource for researchers investigating novel benzimidazole-based therapeutic agents.

Introduction

Benzimidazole, a bicyclic molecule formed from the fusion of benzene and imidazole rings, is considered a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleosides allows benzimidazole derivatives to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological effects.[4] These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][2][4]

The substitution pattern on the benzimidazole core is a key determinant of its biological activity. N-alkylation, particularly N-benzylation, has been shown to modulate the therapeutic properties of these compounds.[5] The 1-benzyl substituent can influence the molecule's lipophilicity and steric interactions with target proteins.[5] This guide focuses on 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol, a derivative featuring a 1-benzyl group and a 2-(propan-1-ol) side chain, exploring its fundamental chemical and potential biological characteristics. A closely related compound, 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol, has demonstrated significant cytotoxicity against breast (MDA-MB-231), cervical (HeLa), and lung (A549) cancer cell lines, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.[6] This suggests that 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol may possess similar and valuable biological activities.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈N₂O | [7] |

| Molecular Weight | 266.34 g/mol | [7] |

| CAS Number | 121356-81-8 | [7] |

| Appearance | Predicted to be a solid at room temperature. | N/A |

| Melting Point | Not reported. Requires experimental determination. | N/A |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Low solubility in water is expected. | N/A |

| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2.5 - 3.5, indicating moderate lipophilicity. | N/A |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole and benzyl rings, as well as signals for the methylene protons of the propanol side chain and the benzylic methylene group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for O-H stretching of the alcohol group (around 3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C=N and C=C stretching of the benzimidazole ring system.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 266.34.

Synthesis and Purification

The synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol can be achieved through a two-step process, starting with the formation of the benzimidazole core followed by N-alkylation.

Synthesis Workflow

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol | C17H18N2O | CID 2872475 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol, a substituted benzimidazole derivative of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, a detailed synthesis protocol, and a discussion of its potential therapeutic applications based on the well-established pharmacological profile of the benzimidazole scaffold.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows for effective interaction with various biological macromolecules. This has led to the development of a wide array of FDA-approved drugs with diverse therapeutic applications, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and anticancer agents. The versatility of the benzimidazole core allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The title compound, 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol, incorporates a benzyl group at the N-1 position and a propanol side chain at the C-2 position, modifications known to influence the biological activity of the benzimidazole nucleus.

Chemical Structure and Nomenclature

The chemical identity of the molecule is fundamental to understanding its properties and reactivity.

-

IUPAC Name: 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol[1]

-

Molecular Formula: C₁₇H₁₈N₂O

-

CAS Number: 121356-81-8

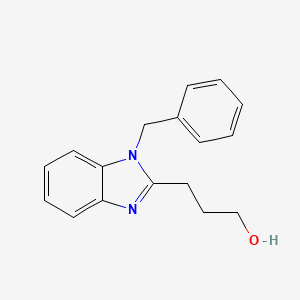

The structure, confirmed by various chemical databases, consists of a central benzimidazole core. A benzyl group (a benzene ring attached to a methylene group) is bonded to one of the nitrogen atoms of the imidazole ring (position 1). A 3-hydroxypropyl (propan-1-ol) chain is attached to the carbon atom at position 2 of the benzimidazole ring.

Figure 1: Chemical structure of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol.

Figure 1: Chemical structure of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol.

Synthesis Methodology: A Two-Step Approach

The synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol can be efficiently achieved through a two-step process. This involves the initial formation of the 2-substituted benzimidazole core, followed by N-alkylation. This approach is a common and versatile method for the preparation of N-substituted benzimidazole derivatives.

Step 1: Synthesis of 3-(1H-benzimidazol-2-yl)propan-1-ol

The precursor, 3-(1H-benzimidazol-2-yl)propan-1-ol, is synthesized via the Phillips condensation reaction. This well-established method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In this case, o-phenylenediamine is reacted with γ-butyrolactone (a cyclic ester of 4-hydroxybutanoic acid) or 4-hydroxybutanoic acid itself, typically in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as 4M hydrochloric acid or a high-boiling point solvent like ethylene glycol.

-

Addition of Reagent: To the stirred solution, add γ-butyrolactone or 4-hydroxybutanoic acid (1 to 1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a base, such as sodium hydroxide or ammonium hydroxide, until a precipitate forms.

-

Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-(1H-benzimidazol-2-yl)propan-1-ol.

Step 2: N-Benzylation of 3-(1H-benzimidazol-2-yl)propan-1-ol

The second step involves the N-alkylation of the synthesized 3-(1H-benzimidazol-2-yl)propan-1-ol with benzyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the N-H of the imidazole ring, forming a nucleophilic benzimidazolide anion.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(1H-benzimidazol-2-yl)propan-1-ol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents), to the solution and stir at room temperature for 30-60 minutes to facilitate the formation of the anion.

-

Addition of Alkylating Agent: Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (50-60 °C) for 6-12 hours, monitoring the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol.

Caption: Synthetic workflow for 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol.

Structural Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.2-7.8 ppm (protons of the benzimidazole ring and the benzyl group). Benzyl CH₂: A singlet around δ 5.3-5.5 ppm. Propanol Chain: Triplets for the CH₂ groups adjacent to the benzimidazole ring and the hydroxyl group, and a multiplet for the central CH₂ group, typically in the range of δ 2.0-4.0 ppm. A broad singlet for the hydroxyl proton. |

| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 110-155 ppm. Benzyl CH₂: A signal around δ 45-50 ppm. Propanol Chain: Signals for the three carbon atoms in the range of δ 25-65 ppm. |

| Mass Spec. | (ESI-MS): A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 267.14. |

| FT-IR (cm⁻¹) | O-H Stretch: A broad band around 3300-3400 cm⁻¹. C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹. C-H Stretch (aliphatic): Peaks around 2850-2960 cm⁻¹. C=N and C=C Stretch: Bands in the region of 1450-1620 cm⁻¹. |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 266.34 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. |

Potential Applications in Drug Development

Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities.[4][5][6] The structural features of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol suggest several potential avenues for therapeutic investigation.

-

Antimicrobial and Antifungal Activity: The benzimidazole core is a key component of several anthelmintic drugs. The introduction of a benzyl group can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.

-

Anticancer Activity: Many N-substituted benzimidazole derivatives have demonstrated potent anticancer properties by targeting various kinases and cellular pathways involved in cancer progression. The title compound could be investigated for its cytotoxic effects on various cancer cell lines.[2]

-

Anti-inflammatory and Analgesic Activity: Certain benzimidazole derivatives have shown anti-inflammatory and analgesic effects, suggesting their potential as novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antiviral Activity: The benzimidazole scaffold is present in some antiviral drugs. The specific substitutions in the title compound may confer activity against a range of viruses.

Caption: Potential pharmacological activities of the title compound.

Conclusion

3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol is a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structure possesses the key features of the pharmacologically active benzimidazole class. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the biological activities of this promising compound. Further in-vitro and in-vivo studies are warranted to fully elucidate its therapeutic potential.

References

-

PubChem. (n.d.). 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Yadav, G., et al. (2023).

- Bansal, Y., & Silakari, O. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Bioorganic & Medicinal Chemistry.

- Al-Ostoot, F. H., et al. (2024). Current Achievements of Benzimidazole: A Review. Molecules.

- Ansari, M. F., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents.

- Patel, D. M., et al. (2022). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.

- Kim, J. S., et al. (2014). Synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-a]benzimidazole derivatives against Leishmania donovani and Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol | C17H18N2O | CID 2872475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 5. Synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-a]benzimidazole derivatives against Leishmania donovani and Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives [mdpi.com]

"3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol" molecular weight and formula

An In-Depth Technical Guide to 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol: Molecular Profile and Research Framework

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Its unique structure, a fusion of benzene and imidazole rings, allows for versatile interactions with various biological targets, leading to applications ranging from antiviral to anticancer therapies.[2][3][4] This guide focuses on a specific derivative, 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol , providing a detailed analysis of its core molecular properties and proposing a conceptual framework for its investigation within a drug discovery context. We will delve into its molecular formula and weight, contextualize its structural features, and outline a typical research workflow from synthesis to preliminary biological evaluation.

Section 1: Core Molecular and Physicochemical Profile

The fundamental identity of a chemical compound lies in its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and interpretation of experimental data.

Molecular Formula: C₁₇H₁₈N₂O

The elemental composition of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol is represented by the molecular formula C₁₇H₁₈N₂O.[5] This indicates that a single molecule of the compound contains:

-

17 Carbon atoms

-

18 Hydrogen atoms

-

2 Nitrogen atoms

-

1 Oxygen atom

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. Using the most common isotopes of each element, the calculation is as follows:

-

Carbon (C): 17 atoms × 12.011 u = 204.187 u

-

Hydrogen (H): 18 atoms × 1.008 u = 18.144 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight ≈ 266.34 g/mol

This calculated value is essential for preparing solutions of known molarity and for interpreting results from techniques like mass spectrometry.

Summary of Physicochemical Data

For ease of reference, the key identifying and physicochemical properties of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈N₂O | [5] |

| Molecular Weight | 266.34 g/mol | |

| CAS Number | 121356-81-8 | [5] |

| LogP | 2.69 | [5] |

| Rotatable Bonds | 5 | [5] |

Section 2: Structural Context and Rationale in Drug Design

The structure of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol can be deconstructed into three key components, each contributing to its overall chemical personality and potential for biological activity.

-

The Benzimidazole Core: As a "privileged scaffold," benzimidazole is a structural isostere of naturally occurring nucleotides, enabling it to interact with a wide range of biopolymers.[6] Its presence in a molecule is often associated with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][7]

-

The N1-Benzyl Group: The benzyl substituent at the N1 position of the imidazole ring significantly impacts the molecule's lipophilicity. This feature can enhance membrane permeability and facilitate entry into cells, a crucial aspect for intracellular drug targets. It also provides opportunities for π-π stacking interactions with aromatic residues in protein binding pockets.

-

The C2-Propanol Chain: The 3-hydroxypropyl (propan-1-ol) group attached to the C2 position introduces a flexible aliphatic linker with a terminal primary alcohol. This hydroxyl group is a key functional handle; it can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule to specific sites on a biological target. Furthermore, it serves as a reactive site for further chemical modification during lead optimization studies.

Section 3: A Conceptual Research Workflow

For researchers and drug development professionals, a structured approach to evaluating a novel compound is paramount. The following workflow outlines a logical progression from synthesis to initial biological assessment for a compound like 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. You are being redirected... [hit2lead.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The compound 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol, with its unique substitution pattern, presents as a molecule of interest for further investigation. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its progression through the drug discovery and development pipeline. This guide provides a detailed technical framework for characterizing this molecule, offering both theoretical insights and practical, field-proven methodologies. While specific experimental data for 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol is not extensively available in public literature, this document synthesizes established principles from closely related benzimidazole analogues to provide a robust starting point for its evaluation.

Physicochemical Characterization: A Predictive Overview

A foundational understanding of the intrinsic properties of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol is crucial for anticipating its behavior in various experimental and physiological settings.

Structural Features:

-

Benzimidazole Core: A bicyclic aromatic heterocycle, the benzimidazole nucleus is generally planar and capable of π-π stacking interactions. It possesses both a weakly acidic N-H proton and a basic sp2-hybridized nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor.

-

N-Benzyl Group: The benzyl substituent introduces a significant hydrophobic character to the molecule, which is expected to decrease its aqueous solubility. The benzyl group's steric bulk may also influence crystal packing and intermolecular interactions.

-

2-Propanol Side Chain: The hydroxyl group in the propanol side chain is a key feature, offering a site for hydrogen bonding. This can enhance solubility in polar protic solvents and potentially influence the molecule's interaction with biological targets.

Predicted Physicochemical Properties:

While experimental data is sparse, computational models can provide valuable estimates for key physicochemical parameters.

| Property | Predicted Value/Range | Implication in Drug Development |

| Molecular Weight | ~266.34 g/mol | Within the range of orally bioavailable drugs (Lipinski's Rule of Five). |

| LogP (Octanol-Water) | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Contributes to interactions with polar solvents and biological targets. |

| Hydrogen Bond Acceptors | 2 (imidazole nitrogens) | Influences solubility and potential for specific binding interactions. |

| Polar Surface Area | ~41.5 Ų | Suggests good potential for oral absorption and cell membrane permeability. |

Note: These values are estimations based on the chemical structure and may vary from experimentally determined values.

Solubility Profile: A Practical Approach to Determination

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. For benzimidazole derivatives, solubility can be highly dependent on the solvent system and pH due to the ionizable nature of the benzimidazole ring.

General Solubility of Benzimidazoles

Benzimidazoles typically exhibit low solubility in water, a characteristic that can be attributed to the hydrophobic nature of the fused benzene ring.[2] However, their solubility generally increases in organic solvents. Common solvents for benzimidazoles include:

-

Polar Protic Solvents: Ethanol, methanol, and other alcohols can effectively solvate the molecule through hydrogen bonding with the imidazole and hydroxyl groups.

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for many benzimidazole derivatives due to their high polarity and ability to disrupt crystal lattice forces.

-

Aqueous Buffers: The solubility of benzimidazoles is often pH-dependent. In acidic conditions, the basic nitrogen of the imidazole ring can be protonated, forming a more soluble salt. Conversely, in strongly basic conditions, the acidic N-H proton can be removed, also potentially increasing solubility.

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the equilibrium solubility of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol is essential. The shake-flask method is a widely accepted standard.

Objective: To determine the equilibrium solubility of the target compound in various solvents at a controlled temperature.

Materials:

-

3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol (solid)

-

Selected solvents: Purified water, 0.1 M HCl, pH 7.4 phosphate buffer, ethanol, methanol, DMSO.

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid compound to each vial containing a known volume of the respective solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to reach a state of equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Self-Validation: The protocol's integrity is maintained by ensuring that solid material remains in each vial after the equilibration period, confirming that a saturated solution was achieved.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile: A Comprehensive Evaluation

Assessing the chemical stability of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol is critical for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are an indispensable tool in this evaluation.

General Stability of Benzimidazoles

The benzimidazole ring is generally stable, but it can be susceptible to degradation under certain conditions:

-

Hydrolysis: The amide-like linkage within the imidazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, although this often requires harsh conditions.

-

Oxidation: The benzimidazole nucleus can be oxidized, potentially leading to the formation of N-oxides or ring-opened products. The benzyl group is also susceptible to oxidation, which could yield benzaldehyde or benzoic acid.

-

Photodegradation: Many aromatic heterocyclic compounds are sensitive to light. Exposure to UV or visible light can lead to the formation of photoproducts through various mechanisms, including photo-oxidation and dimerization.[3][4]

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to fragmentation of the molecule.[5]

Forced Degradation Studies: An Experimental Blueprint

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling. This accelerates degradation, allowing for the rapid identification of potential degradation pathways and the development of a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways for 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol under various stress conditions.

Materials:

-

3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/DAD system

-

LC-MS system for identification of degradation products

Procedure:

A systematic approach is employed, exposing the compound in both solid and solution states to various stress conditions.

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add hydrochloric acid.

-

Heat the solution (e.g., 60-80 °C) for a defined period.

-

Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve the compound and add sodium hydroxide.

-

Heat the solution under controlled conditions.

-

Sample, neutralize, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound and add hydrogen peroxide.

-

Maintain the solution at room temperature or slightly elevated temperature.

-

Analyze samples at different time intervals.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80 °C) in a controlled oven.

-

Analyze samples periodically.

-

-

Photostability:

-

Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.

-

Protect a control sample from light.

-

Analyze both the exposed and control samples.

-

Data Analysis:

-

Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

-

A stability-indicating HPLC method should be developed to resolve the parent peak from all major degradation product peaks.

-

LC-MS analysis of the stressed samples is crucial for the tentative identification of degradation products based on their mass-to-charge ratio and fragmentation patterns.

Caption: General workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a regulatory requirement and a critical tool for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Method Development Strategy

The goal is to develop an HPLC method that can separate the parent compound from all potential degradation products and formulation excipients.

Key Considerations:

-

Column Chemistry: A C18 or C8 reversed-phase column is often a good starting point for benzimidazole derivatives.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

pH of Mobile Phase: The pH of the aqueous component can significantly impact the retention and peak shape of ionizable compounds like benzimidazoles. A pH around 3-4 often provides good peak shape.

-

Detection Wavelength: The UV spectrum of the compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Diode array detection (DAD) is highly recommended as it can assess peak purity.

-

Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, is often necessary to elute all compounds with good resolution in a reasonable run time.

Exemplary HPLC Method

The following is a starting point for developing an HPLC method for 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol. This method would require rigorous validation.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for the benzimidazole core and benzyl group. |

| Mobile Phase A | 0.1% Formic acid in water | Provides an acidic pH for good peak shape and is compatible with mass spectrometry. |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |

| Gradient | 10% B to 90% B over 20 minutes | A starting gradient to screen for the elution of the parent compound and potential degradation products of varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection | DAD at 275 nm (or λmax) | Allows for sensitive detection and peak purity analysis. |

| Injection Volume | 10 µL | A typical injection volume. |

Plausible Degradation Pathways

Based on the known chemistry of benzimidazoles and related structures, several degradation pathways for 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol can be postulated.

Caption: Plausible degradation pathways for 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol.

Conclusion

A thorough understanding of the solubility and stability of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol is a prerequisite for its successful development as a potential therapeutic agent. This guide has outlined a comprehensive strategy for the systematic evaluation of these critical properties. By employing the detailed experimental protocols for solubility determination and forced degradation studies, researchers can generate the necessary data to inform formulation development, establish appropriate storage conditions, and ensure the quality and safety of this promising compound. The development and validation of a stability-indicating HPLC method, as described, is a crucial component of this process, providing the analytical backbone for all stability assessments. While this guide provides a robust framework, it is imperative that these methodologies are specifically adapted and validated for 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol to ensure the generation of accurate and reliable data.

References

-

Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]

-

Kavalenka, A., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Molecules, 26(15), 4475. [Link]

-

Hughes, D. L. (1974). Mechanism of Thermal Oxidation of the Benzimidazole System. Defense Technical Information Center. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Synthesis and hydrolytic stability studies of albendazole carrier prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1414-1418. [Link]

-

Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. [Link]

-

Hansen, M. H., et al. (2020). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. Chemical Science, 11(4), 957-964. [Link]

-

Bundgaard, H. (1991). Prodrugs of thiabendazole with increased water-solubility. International Journal of Pharmaceutics, 77(2-3), 285-292. [Link]

Sources

- 1. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prodrugs of thiabendazole with increased water-solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

"3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol" potential biological activities

Benzimidazole, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and drug discovery. Its structural resemblance to naturally occurring purines allows for facile interaction with a multitude of biological macromolecules, rendering it a "privileged scaffold" for the design of novel therapeutic agents.[1][2] The versatility of the benzimidazole ring system, amenable to substitution at various positions, has led to the development of a wide array of compounds with diverse and potent pharmacological activities.[3][4] Marketed drugs incorporating this core structure span a wide range of therapeutic areas, including antiulcer agents like omeprazole, anthelmintics such as albendazole, and antihistamines.[3][5]

This technical guide focuses on the potential biological activities of a specific, yet underexplored, derivative: 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol . While direct experimental data on this particular molecule is limited in publicly accessible literature, a comprehensive analysis of structure-activity relationships (SAR) within the broader class of 1,2-disubstituted benzimidazoles allows for a scientifically grounded exploration of its therapeutic potential. This document will delve into the inferred biological activities, propose detailed experimental protocols for their validation, and provide a framework for future research and development.

Unveiling the Therapeutic Potential: A Triad of Inferred Activities

Based on extensive research into structurally related benzimidazole derivatives, "3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol" is postulated to exhibit significant potential in three key therapeutic areas: oncology, infectious diseases, and inflammatory disorders. The rationale for these predicted activities is rooted in the specific structural motifs of the molecule: the N-1 benzyl substitution and the 2-(3-hydroxypropyl) side chain.

Anticancer Potential: Targeting the Machinery of Malignancy

The benzimidazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1][6] Derivatives have been shown to exert their effects through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[1] The N-benzyl substitution, in particular, has been identified as a key contributor to the anticancer efficacy of several benzimidazole compounds.[7]

Inferred Mechanism of Action: It is hypothesized that "3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol" may interfere with microtubule dynamics, a critical process for cell division, especially in rapidly proliferating cancer cells.[1] The benzyl group at the N-1 position could enhance the binding affinity of the molecule to tubulin, thereby inhibiting its polymerization and leading to mitotic arrest and subsequent apoptosis. Furthermore, the 2-(3-hydroxypropyl) group may influence the compound's solubility and cellular uptake, potentially modulating its overall cytotoxic profile.

Antimicrobial Activity: A Broad-Spectrum Defense

Benzimidazole derivatives have a long history of use as antimicrobial agents, demonstrating efficacy against a wide range of pathogens, including bacteria and fungi.[4][8][9] Their mechanism of action often involves the inhibition of essential cellular processes in microorganisms.

Inferred Mechanism of Action: The antimicrobial potential of "3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol" is likely to stem from its ability to disrupt microbial cellular integrity or key enzymatic pathways. The lipophilic nature of the benzyl group could facilitate its passage through microbial cell membranes. Once inside the cell, the benzimidazole core could interfere with nucleic acid synthesis or other vital metabolic processes, leading to microbial cell death. The hydroxyl group on the propanol side chain might also play a role in interacting with specific microbial targets.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

A growing body of evidence highlights the anti-inflammatory properties of benzimidazole derivatives.[10][11][12] These compounds can modulate the inflammatory response by inhibiting key pro-inflammatory enzymes and cytokines.[13][14][15] Structure-activity relationship studies have indicated that substitution at the N-1 position, including with a benzyl group, can enhance anti-inflammatory activity.[10]

Inferred Mechanism of Action: The potential anti-inflammatory activity of "3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol" is likely mediated through the inhibition of inflammatory pathways. The molecule may act as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. Additionally, it could suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins in immune cells. The combination of the N-1 benzyl group and the C-2 hydroxypropyl chain could be crucial for its interaction with the active sites of these inflammatory targets.

Framework for Validation: Experimental Protocols

To empirically validate the predicted biological activities of "3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol," a systematic in vitro evaluation is essential. The following section outlines detailed, step-by-step protocols for assessing its anticancer, antimicrobial, and anti-inflammatory properties.

I. In Vitro Anticancer Activity Assessment

This workflow is designed to determine the cytotoxic effects of the compound on cancer cell lines and to elucidate its mechanism of action.

Caption: Workflow for antimicrobial susceptibility testing.

A. Broth Microdilution Method

-

Preparation: Prepare serial two-fold dilutions of "3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol" in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. In Vitro Anti-inflammatory Activity Assessment

This set of experiments will evaluate the compound's ability to suppress inflammatory responses in a cellular model.

Caption: Workflow for in vitro anti-inflammatory assays.

A. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment and Stimulation: Pre-treat the cells with various non-toxic concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Quantify the inhibition of NO production by the compound compared to the LPS-stimulated control.

B. Pro-inflammatory Cytokine Measurement (ELISA)

-

Cell Culture and Treatment: Follow the same cell culture, pre-treatment, and LPS stimulation protocol as in the NO production assay.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.

-

Data Analysis: Determine the dose-dependent inhibition of cytokine production by the compound.

Data Presentation and Interpretation

The quantitative data generated from these assays should be systematically organized for clear interpretation and comparison.

Table 1: In Vitro Anticancer Activity of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol

| Cell Line | IC50 (µM) | % Apoptotic Cells (at IC50) | Cell Cycle Arrest Phase |

| MCF-7 | |||

| A549 | |||

| HCT116 |

Table 2: In Vitro Antimicrobial Activity (MIC) of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus | |

| Escherichia coli | |

| Candida albicans |

Table 3: In Vitro Anti-inflammatory Activity of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol

| Assay | IC50 (µM) |

| NO Production Inhibition | |

| TNF-α Inhibition | |

| IL-6 Inhibition |

Conclusion and Future Directions

While "3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol" remains a molecule with uncharacterized biological activities, the extensive body of research on structurally related benzimidazoles provides a strong rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The proposed experimental framework offers a robust starting point for elucidating its pharmacological profile.

Future research should focus on the synthesis and purification of this compound, followed by the systematic execution of the outlined in vitro assays. Promising results from these initial screens would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy and toxicity assessments in animal models, and lead optimization to enhance potency and selectivity. The exploration of this and other novel benzimidazole derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

Click to expand

-

Brandström, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology. Supplement, 108, 15–22. [Link]

-

ResearchGate. (n.d.). The structure-activity relationship of antibacterial 1,2-disubstituted benzimidazole derivatives. Retrieved January 17, 2026, from [Link]

-

Brandström, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian journal of gastroenterology. Supplement, 108, 15–22. [Link]

-

Veerasamy, R., Roy, A., Karunakaran, R., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

-

Veerasamy, R., Roy, A., Karunakaran, R., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals (Basel, Switzerland), 14(7), 663. [Link]

-

Tan, C., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 964292. [Link]

-

Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]

-

Wang, Z., et al. (2012). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. ACS Medicinal Chemistry Letters, 3(11), 913-917. [Link]

-

Aguilar-Guadarrama, A., et al. (2023). Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Journal of Medicinal Chemistry. [Link]

-

Padhy, G. K., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 53(2), 258-265. [Link]

-

Abdel-Wahab, B. F., et al. (2008). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 13(4), 883-891. [Link]

-

El-Sayed, M. A. A., et al. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1335-1353. [Link]

-

Nguyen, H. T. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]

-

Kinzhybalo, V. V., et al. (2019). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1546-1550. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Anti-Inflammatory Trends of New Benzimidazole Derivatives. Retrieved January 17, 2026, from [Link]

-

Surana, K. R., et al. (2024). Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. Biosciences Biotechnology Research Asia, 21(3). [Link]

-

Pandurangan, A., et al. (2012). Benzimidazole: A short review of their antimicrobial activities. International Current Pharmaceutical Journal, 1(5), 119-127. [Link]

-

Rdaiaan, M. A. (2025). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. Indonesian Journal of Chemistry, 25(8). [Link]

-

Padhy, G. K., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre, 8(16), 57-63. [Link]

-

Sławiński, J., et al. (2020). Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. Molecules, 25(21), 5038. [Link]

-

Alam, M. J., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 15(14), 8196-8229. [Link]

-

Barot, K., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 841804. [Link]

-

Abu-zaid, N. A., et al. (2025). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society. [Link]

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. archives.ijper.org [archives.ijper.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

An In-Depth Technical Guide to the Theoretical Mechanisms of Action of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol

Foreword: The Benzimidazole Scaffold - A Privileged Motif in Drug Discovery

The benzimidazole core, a bicyclic entity forged from the fusion of benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this versatile scaffold have been successfully developed as anthelmintic, antiviral, anti-inflammatory, and notably, anticancer agents.[1] This guide delves into the theoretical mechanisms of action of a specific, yet under-investigated, benzimidazole derivative: 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol . While direct experimental evidence for this particular compound is scarce, a wealth of data from structurally analogous compounds allows us to formulate several well-grounded hypotheses regarding its potential anticancer activities. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of these putative mechanisms and the experimental pathways to their validation.

I. Postulated Anticancer Mechanisms of Action

Based on extensive literature on analogous 2-substituted and 1,2-disubstituted benzimidazoles, we can hypothesize three primary mechanisms through which 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol may exert its anticancer effects:

-

Inhibition of Tubulin Polymerization: A hallmark of many benzimidazole-based anticancer agents is their ability to interfere with microtubule dynamics, a critical process for cell division.

-

Induction of Apoptosis via the Intrinsic Pathway: The compound may trigger programmed cell death through mitochondrial dysfunction and the subsequent activation of the caspase cascade.

-

Targeted Kinase Inhibition: The benzimidazole scaffold is known to interact with the ATP-binding sites of various kinases, including key players in cancer progression like EGFR and VEGFR-2.

The following sections will explore each of these theories in detail, providing the scientific rationale and step-by-step protocols for their experimental validation.

II. Theory 1: Disruption of Microtubule Dynamics via Tubulin Polymerization Inhibition

The cellular cytoskeleton, a dynamic network of protein filaments, is essential for maintaining cell shape, motility, and intracellular transport. A key component of the cytoskeleton is the microtubule, a polymer of α- and β-tubulin heterodimers. During cell division, microtubules form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.

Many benzimidazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[2][3][4] This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network. The subsequent disruption of the mitotic spindle activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[2]

Experimental Validation: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is typically monitored by an increase in turbidity (light scattering) as microtubules form.

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized porcine brain tubulin (>99% pure) to a concentration of 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.

-

Prepare a 10 mM stock solution of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol in DMSO. Create serial dilutions in GTB to achieve 10x the final desired concentrations.

-

Prepare 10x stock solutions of positive (e.g., Nocodazole, Colchicine) and negative (e.g., Paclitaxel) controls in GTB. The vehicle control will be DMSO at the same final concentration as the test compound.

-

Prepare a 10 mM GTP working solution in GTB.

-

-

Assay Setup:

-

In a pre-chilled 96-well half-area plate, add 5 µL of the 10x test compound, control, or vehicle to the appropriate wells.

-

Add 40 µL of the tubulin solution to each well and incubate on ice for 5 minutes.

-

-

Initiation of Polymerization and Data Acquisition:

-

Initiate polymerization by adding 5 µL of 10 mM GTP to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[5]

-

-

Data Analysis:

-

Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.

-

Plot the change in absorbance versus time for each concentration of the test compound and controls.

-

The IC50 value (the concentration that inhibits 50% of tubulin polymerization) can be calculated from the dose-response curve.

-

Expected Outcome: If 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol inhibits tubulin polymerization, a dose-dependent decrease in the rate and extent of the absorbance increase will be observed compared to the vehicle control.

III. Theory 2: Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. The intrinsic pathway of apoptosis is initiated by intracellular stress signals and converges on the mitochondria. A key event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm), which leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, with caspase-9 being the initiator and caspase-3 and -7 being the executioners of cell death.[6]

Many benzimidazole derivatives have been reported to induce apoptosis in cancer cells.[7] It is plausible that 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol could induce apoptosis through the intrinsic pathway.

Experimental Validation:

A. Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

The JC-1 dye is a cationic, lipophilic dye that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[8][9][10]

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).

-

-

JC-1 Staining:

-

Prepare a JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µg/mL in cell culture medium).

-

Remove the treatment medium and add the JC-1 staining solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes.[8]

-

-

Fluorescence Measurement:

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader.

-

Red fluorescence (J-aggregates): Excitation ~540 nm, Emission ~590 nm.

-

Green fluorescence (J-monomers): Excitation ~485 nm, Emission ~535 nm.[8]

-

-

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.

-

B. Measurement of Caspase-3/7 Activity

This assay quantifies the activity of the executioner caspases-3 and -7. A common method utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[11]

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells in a white-walled 96-well plate and treat with the test compound as described for the JC-1 assay.

-

-

Caspase-Glo® 3/7 Assay:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

A dose-dependent increase in luminescence compared to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.

-

C. Cell Cycle Analysis by Flow Cytometry

Disruption of the cell cycle, particularly an arrest in the G2/M phase, is a common consequence of treatment with tubulin inhibitors and can precede apoptosis. Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in each phase of the cell cycle based on their DNA content.[12][13][14]

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and treat with the test compound as previously described.

-

-

Cell Fixation:

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.[2]

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity.

-

-

Data Analysis:

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software. An accumulation of cells in the G2/M phase would support the hypothesis of tubulin polymerization inhibition.

-

IV. Theory 3: Inhibition of Receptor Tyrosine Kinases (EGFR and VEGFR-2)

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in cell proliferation, survival, and angiogenesis. Dysregulation of RTK signaling is a common driver of cancer. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two well-established targets for anticancer therapies.[15][16] The benzimidazole scaffold has been incorporated into several potent kinase inhibitors, suggesting that 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol may also possess kinase inhibitory activity.

Experimental Validation: In Vitro Kinase Assays

These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Luminescence-based assays, such as the ADP-Glo™ assay, are commonly used. These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.

A. EGFR Kinase Inhibition Assay

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO and create serial dilutions in kinase assay buffer.

-

Dilute recombinant human EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer.[17]

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compound or vehicle control.

-

Add the EGFR enzyme.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate at room temperature for 60 minutes.[18]

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[18]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the amount of inhibitor. Calculate the IC50 value from the dose-response curve.

-

B. VEGFR-2 Kinase Inhibition Assay

The protocol for the VEGFR-2 kinase inhibition assay is analogous to the EGFR assay, with the substitution of recombinant human VEGFR-2 enzyme and an appropriate substrate.[16][19][20][21][22]

V. Structure-Activity Relationship (SAR) Insights

-

Position 1: The substituent at the N-1 position can significantly influence the compound's activity. The presence of a benzyl group, as in our target compound, is common in many biologically active benzimidazoles.

-

Position 2: The substituent at the C-2 position is critical for activity. The propan-1-ol side chain in our compound of interest is a key feature to consider in its potential interactions with biological targets.

-

Benzene Ring: Substitutions on the fused benzene ring can also modulate the activity, often by altering the electronic properties and lipophilicity of the molecule.

The following table summarizes the IC50 values of some 2-substituted benzimidazole derivatives against various cancer cell lines, illustrating the impact of different substituents on anticancer activity.

| Compound | R-Group at Position 2 | Cancer Cell Line | IC50 (µM) |

| Benzimidazole Derivative A | -CH2-Aryl | MCF-7 (Breast) | 5.2 |

| Benzimidazole Derivative B | -CH2CH2-Aryl | A549 (Lung) | 8.7 |

| Benzimidazole Derivative C | -(CH2)3-OH | HCT-116 (Colon) | 12.5 |

| Benzimidazole Derivative D | -Aryl | HeLa (Cervical) | 3.1 |

Note: This is a representative table with hypothetical data for illustrative purposes. Actual IC50 values can be found in the cited literature.[1][23][24][25][26]

VI. Synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol

A general and adaptable method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol, a plausible synthetic route would be the reaction of N-benzyl-o-phenylenediamine with γ-butyrolactone or 4-hydroxybutanoic acid.

General Synthetic Procedure:

-

Step 1: Synthesis of N-benzyl-o-phenylenediamine. This intermediate can be prepared by the reductive amination of o-phenylenediamine with benzaldehyde.

-

Step 2: Condensation Reaction. A mixture of N-benzyl-o-phenylenediamine and an equimolar amount of 4-hydroxybutanoic acid is heated in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., HCl) under reflux for several hours.[27]

-

Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated. The crude product can be purified by column chromatography on silica gel.

VII. Conclusion and Future Directions

This technical guide has outlined three plausible and experimentally testable mechanisms of action for the anticancer activity of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol, based on the extensive body of research on structurally related benzimidazole derivatives. The proposed mechanisms – inhibition of tubulin polymerization, induction of apoptosis, and kinase inhibition – are not mutually exclusive and may act in concert to produce the compound's overall biological effect.

The detailed experimental protocols provided herein offer a clear roadmap for researchers to investigate these hypotheses and elucidate the precise molecular pharmacology of this compound. A thorough understanding of its mechanism of action is a critical step in the journey of drug discovery and development and could pave the way for the design of novel, more potent, and selective benzimidazole-based anticancer agents.

VIII. Visualizations

Signaling Pathways

Caption: Postulated signaling pathways for the anticancer activity of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol.

Experimental Workflows

Caption: Overview of the experimental workflows for validating the theoretical mechanisms of action.

IX. References

-

JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]

-

Mitochondrial Membrane Potential (JC-1) Assay Kit User Manual. [Link]

-

Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience. [Link]

-

JC-1 Mitochondrial Membrane Potential. ResearchGate. [Link]

-

Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

-

Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. PMC - NIH. [Link]

-

Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC - NIH. [Link]

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

-

Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

-

Flow Cytometry Protocols. Bio-Rad Antibodies. [Link]

-

Caspase Activity Assay. Creative Bioarray. [Link]

-

VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

Caspases activity assay procedures. ScienceDirect. [Link]

-

EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

-

Synthesis and Anticancer Potential of New Benzimidazole Theranostic. PMC - NIH. [Link]

-

Caspase activation by anticancer drugs: the caspase storm. PubMed. [Link]

-

The IC50 values of entries inhibited RD cancer cell line based on MTT assay. ResearchGate. [Link]

-

New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. PMC - NIH. [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

In vitro VEGFR-2 inhibitory assay. ResearchGate. [Link]

-

Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. [Link]

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI. [Link]

-

Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed. [Link]

-

The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics. PubMed. [Link]

Sources

- 1. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. cohesionbio.com [cohesionbio.com]

- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. promega.com [promega.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]